(E)-3-Fluoropropenoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Fluoropropenoic acid ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
(E)-3-Fluoropropenoic acid ethyl ester has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as a drug candidate due to its unique chemical properties. In materials science, (E)-3-Fluoropropenoic acid ethyl ester has been studied for its potential use in the synthesis of advanced materials with specific properties. In organic synthesis, this compound has been studied for its potential as a reagent in various reactions.
Wirkmechanismus
The mechanism of action of (E)-3-Fluoropropenoic acid ethyl ester is not fully understood. However, it is believed to act as an electrophile due to the presence of the fluorine atom, which can polarize the double bond in the propenoic acid moiety. This electrophilic property has been studied in various reactions, including nucleophilic addition and cycloaddition reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-Fluoropropenoic acid ethyl ester are not well studied. However, it is believed to have potential applications in medicinal chemistry due to its unique chemical properties. Studies have shown that this compound can inhibit specific enzymes and proteins, which can lead to potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-Fluoropropenoic acid ethyl ester in lab experiments include its unique chemical properties, which can lead to specific reactions and products. This compound can also be synthesized using specific methods, which can be optimized for efficiency and yield. The limitations of using (E)-3-Fluoropropenoic acid ethyl ester in lab experiments include its potential toxicity and the lack of understanding of its biochemical and physiological effects.
Zukünftige Richtungen
For (E)-3-Fluoropropenoic acid ethyl ester include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in various fields. This compound has the potential to be used as a drug candidate, a reagent in organic synthesis, and a building block in materials science. Further studies can lead to the optimization of its synthesis method, the discovery of new reactions and products, and the development of new applications.
Synthesemethoden
The synthesis of (E)-3-Fluoropropenoic acid ethyl ester involves the reaction between ethyl 3-chloropropenoate and potassium fluoride in the presence of a palladium catalyst. The reaction takes place under specific conditions, including temperature, pressure, and time, to produce the desired compound. This method has been studied and optimized for its efficiency and yield.
Eigenschaften
IUPAC Name |
ethyl (E)-3-fluoroprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRFZANQMUWZFZ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-Fluoropropenoic acid ethyl ester |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.